molecular formula C22H46N2O2 B094380 Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- CAS No. 141-21-9

Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-

Cat. No.: B094380
CAS No.: 141-21-9
M. Wt: 370.6 g/mol
InChI Key: KWTFEBYZFYIHFO-UHFFFAOYSA-N
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Description

Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-, also known as N-(2-hydroxyethyl)octadecanamide or Stearamide MEA, is a fatty acid amide derivative with the molecular formula C₂₀H₄₁NO₂ and a molecular weight of 327.5450 g/mol . Its structure consists of an 18-carbon saturated alkyl chain (stearic acid backbone) linked to an ethanolamine moiety via an amide bond. This compound is widely utilized in industrial and cosmetic formulations due to its surfactant and emulsifying properties. Applications include viscosity control, foam stabilization, and conditioning agents in personal care products like shampoos and lotions .

Key identifiers:

  • CAS Registry Numbers: 111-57-9 (NIST data) , 141-21-9 (alternative listing) .
  • IUPAC Name: N-[2-[(2-Hydroxyethyl)amino]ethyl]octadecanamide .

Properties

IUPAC Name

N-[2-(2-hydroxyethylamino)ethyl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25/h23,25H,2-21H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTFEBYZFYIHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059703
Record name Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
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Molecular Weight

370.6 g/mol
Source PubChem
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Physical Description

Other Solid
Record name Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
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CAS No.

141-21-9
Record name N-[2-[(2-Hydroxyethyl)amino]ethyl]octadecanamide
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Record name N-(2-Hydroxyethyl)-N'-stearoylethylenediamine
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Record name Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
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Record name Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
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Record name N-[2-[(2-hydroxyethyl)amino]ethyl]stearamide
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Record name STEARAMIDOETHYL ETHANOLAMINE
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Record name N-(2-HYDROXYETHYL)-N'-STEAROYLETHYLENEDIAMINE
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Biological Activity

Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- (CAS No. 141-21-9) is a complex organic compound characterized by its long hydrocarbon chain and functional groups that contribute to its diverse chemical properties. The molecular formula is C22H46N2O2C_{22}H_{46}N_{2}O_{2}, and it has garnered interest for its potential biological activities, particularly in the fields of biochemistry and pharmacology.

  • Molecular Weight : 370.6 g/mol
  • Purity : Typically around 95%
  • Hazard Classification : Irritant; Health Hazard

The biological activity of Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound can:

  • Integrate into lipid membranes , influencing membrane fluidity and function.
  • Bind to proteins and enzymes , altering their activity and affecting various biochemical pathways.

Biological Activities

Research indicates several key areas of biological activity for this compound:

  • Cell Signaling : It has been studied for its role in cell signaling pathways, particularly in relation to membrane dynamics and receptor interactions.
  • Therapeutic Potential : Investigations are ongoing regarding its use in drug development, particularly targeting molecular pathways involved in metabolic disorders and inflammation .
  • Antimicrobial Properties : Some studies suggest potential antimicrobial effects, making it a candidate for further exploration in medical applications.

Data Table of Biological Activities

Activity TypeDescriptionReference
Cell SignalingModulates membrane dynamics and receptor activity
AntimicrobialExhibits potential antimicrobial properties
Therapeutic ApplicationsExplored for metabolic disorder treatments

Case Studies

Several case studies have highlighted the biological effects of Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-:

  • Study on Membrane Interaction :
    • Researchers investigated how this compound integrates into lipid bilayers, affecting membrane permeability and fluidity. This study provided insights into how it may influence cellular processes such as signaling and transport mechanisms.
  • Therapeutic Applications in Metabolic Disorders :
    • A study examined the compound's effect on adipocyte function and insulin sensitivity, suggesting a role in managing conditions like obesity and diabetes through modulation of fatty acid metabolism .
  • Antimicrobial Efficacy :
    • In vitro experiments demonstrated that Octadecanamide could inhibit the growth of certain bacterial strains, indicating potential applications in developing new antimicrobial agents.

Comparison with Similar Compounds

Chain Length and Saturation

  • Shorter Chains (e.g., C8 in ) :
    Reduced hydrophobicity compared to C18 analogs, leading to higher water solubility but weaker surfactant efficacy. These are often used in lightweight emulsifiers or solubilizers.
  • Unsaturation (e.g., 9Z isomer in ) :
    The double bond lowers melting points and enhances flexibility, making such derivatives suitable for low-temperature formulations (e.g., liquid cleansers).

Substituent Modifications

  • Hydroxyl Group Position (e.g., 12-hydroxy in ) :
    Additional hydroxyl groups increase polarity and hydrogen-bonding capacity, improving compatibility with hydrophilic matrices (e.g., hydrogels).
  • Multiple Hydroxyethyl Groups (e.g., ) :
    Bis-hydroxyethyl derivatives exhibit enhanced emulsifying power and foam stability, ideal for high-performance detergents.

Performance in Formulations

  • Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-: Balances hydrophobicity and water dispersibility, making it a versatile thickener and opacifier in creams and lotions .
  • Stearamide MEA (same compound) :
    Recognized for its skin-conditioning properties and biodegradability, meeting regulatory standards for cosmetics (e.g., EU Ecolabel) .

Research Findings and Industrial Relevance

  • Thermal Stability : Saturated C18 amides (e.g., ) exhibit higher thermal stability than unsaturated analogs, favoring use in high-temperature processes like polymer processing .
  • Environmental Impact: Longer-chain amides (C18) are less prone to aquatic toxicity compared to shorter-chain variants, as noted in biodegradation studies .
  • Market Trends : Derivatives with dual functional groups (e.g., ) are gaining traction in pharmaceutical delivery systems due to their tunable solubility profiles.

Preparation Methods

Direct Amidation of Stearic Acid with N-(2-Aminoethyl)ethanolamine

This method involves reacting stearic acid with N-(2-aminoethyl)ethanolamine under acidic or catalytic conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the carboxylic acid.

Reaction Conditions :

  • Catalyst : Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at 1–5 mol%.

  • Temperature : 120–150°C under reflux.

  • Solvent : Toluene or xylene to azeotropically remove water.

  • Reaction Time : 6–12 hours.

Mechanistic Steps :

  • Protonation of the carboxylic acid to enhance electrophilicity.

  • Nucleophilic attack by the primary amine of N-(2-aminoethyl)ethanolamine.

  • Deprotonation and elimination of water to form the amide bond.

Yield : 70–85% after purification.

Acylation Using Stearoyl Chloride

Stearoyl chloride, a more reactive derivative of stearic acid, is condensed with N-(2-aminoethyl)ethanolamine in anhydrous conditions. This method avoids the need for strong acids and achieves higher yields.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0–25°C (exothermic reaction).

  • Base : Triethylamine (TEA) to neutralize HCl byproduct.

  • Molar Ratio : 1:1.2 (stearoyl chloride to amine).

Mechanistic Steps :

  • Formation of the stearoyl chloride intermediate.

  • Nucleophilic substitution by the amine, releasing HCl.

  • Quenching of HCl with TEA to drive the reaction forward.

Yield : 85–92% after purification.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost efficiency, scalability, and purity. Key considerations include:

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance heat and mass transfer, reducing reaction times from hours to minutes.

Parameters :

  • Residence Time : 10–30 minutes.

  • Pressure : 2–5 bar to maintain solvent boiling points.

  • Catalyst : Heterogeneous solid acids (e.g., Amberlyst-15) for easy separation.

Advantages :

  • 95–98% conversion rates.

  • Reduced energy consumption.

Solvent-Free Amidation

Recent advancements utilize molten stearic acid as both reactant and solvent, eliminating volatile organic compounds (VOCs).

Conditions :

  • Temperature : 160–180°C.

  • Catalyst : Enzymatic lipases (e.g., Candida antarctica Lipase B).

  • Reaction Time : 4–6 hours.

Yield : 80–88% with >99% purity via vacuum distillation.

Purification and Characterization

Crude products require purification to remove unreacted starting materials and byproducts.

Recrystallization

  • Solvent System : Ethanol/water (70:30 v/v).

  • Purity : 95–98% after two recrystallization cycles.

Column Chromatography

  • Stationary Phase : Silica gel (60–120 mesh).

  • Eluent : Chloroform/methanol (95:5 v/v).

  • Purity : >99% (HPLC-verified).

Analytical Characterization

  • FTIR : Amide I band at 1640–1650 cm⁻¹ (C=O stretch), N–H bend at 1550 cm⁻¹.

  • ¹H NMR : δ 0.88 ppm (terminal CH₃), δ 1.25 ppm ((CH₂)₁₆), δ 2.15 ppm (CH₂CO), δ 3.40–3.60 ppm (HOCH₂CH₂N).

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 80:20).

Comparative Analysis of Synthetic Methods

Parameter Direct Amidation Acylation Route Solvent-Free
Yield 70–85%85–92%80–88%
Reaction Time 6–12 h1–2 h4–6 h
Catalyst Toxicity HighLowNone
Purity 95–98%>99%>99%
Scalability ModerateHighHigh

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Diacylamide formation due to excess stearic acid.

  • Solution : Use a 10% molar excess of amine to suppress side reactions.

Color Impurities

  • Issue : Yellowing from oxidation at high temperatures.

  • Solution : Perform reactions under nitrogen atmosphere and add antioxidants (e.g., BHT).

Q & A

Q. Methodology :

  • Step 1 : React octadecanoic acid with ethylenediamine in a 1:1 molar ratio under nitrogen to form the primary amide intermediate.
  • Step 2 : Introduce 2-hydroxyethylamine via nucleophilic substitution at 80–100°C in anhydrous ethanol, using triethylamine as a catalyst to minimize side reactions.
  • Purification : Perform column chromatography (silica gel, chloroform/methanol 9:1) followed by recrystallization in hexane/ethyl acetate to achieve >95% purity (verified via HPLC) .
  • Validation : Confirm structural integrity using 1H^{1}\text{H} NMR (δ 3.4–3.6 ppm for hydroxyethyl protons) and FTIR (amide I band at ~1650 cm1^{-1}) .

How can the interaction of this compound with lipid bilayers be systematically evaluated?

Q. Experimental Design :

  • Model Systems : Use synthetic 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) liposomes or erythrocyte ghost membranes.
  • Techniques :
    • DSC : Measure phase transition temperature shifts to assess membrane fluidity modulation.
    • Fluorescence anisotropy : Label membranes with 1,6-diphenyl-1,3,5-hexatriene (DPH) to quantify changes in lipid order.
    • Permeability assays : Monitor calcein release from liposomes to evaluate pore formation or membrane disruption .
  • Data Interpretation : Correlate concentration-dependent changes in transition enthalpy (ΔH) with compound localization (e.g., hydrophobic core vs. headgroup regions).

What discrepancies exist in reported antimicrobial activity data, and how can they be resolved?

Q. Analysis of Contradictions :

  • Variability Sources :
    • Strain specificity (e.g., Gram-positive vs. Gram-negative bacteria).
    • Solvent effects (e.g., DMSO vs. aqueous buffers altering bioavailability).
    • Assay conditions (static vs. flow systems impacting compound diffusion).
  • Resolution Strategies :
    • Standardize MIC/MBC testing per CLSI guidelines using Mueller-Hinton broth.
    • Include controls for solvent toxicity and use checkerboard assays to rule out synergism/antagonism with media components .
    • Validate via time-kill curves and SEM imaging of membrane damage .

How can computational modeling predict the compound’s binding affinity to metabolic enzymes?

Q. Advanced Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like acetyl-CoA carboxylase (ACC).
    • Prepare ligand structures with GAFF2 force fields and optimize protonation states at physiological pH.
    • Validate docking poses via MD simulations (GROMACS, 100 ns trajectories) to assess binding stability.
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔGbinding_{\text{binding}} and identify key residues (e.g., Arg/Lys for electrostatic interactions) .
  • Experimental Cross-Validation : Compare predictions with SPR (surface plasmon resonance) binding assays using recombinant enzymes.

What strategies mitigate batch-to-batch variability in biological activity studies?

Q. Quality Control Framework :

  • Synthesis : Implement in-process NMR monitoring to ensure consistent substitution at the hydroxyethyl group.
  • Characterization :
    • Use LC-MS for batch purity (>95%) and MALDI-TOF for oligomer detection.
    • Standardize stock solutions via gravimetric preparation and UV-Vis quantification (λmax_{\text{max}} 220–230 nm).
  • Biological Assays : Include internal reference compounds (e.g., stearamide derivatives) to normalize activity metrics across batches .

How can conflicting results on membrane fluidity effects be reconciled?

Q. Critical Evaluation :

  • Contradictory Findings : Some studies report increased fluidity (via lowered phase transition temperatures), while others note rigidification at high concentrations.
  • Resolution Approaches :
    • Concentration gradients : Test 1–100 μM ranges to identify biphasic effects.
    • Membrane composition : Vary lipid ratios (e.g., cholesterol content) to mimic different cell types.
    • Advanced techniques : Employ neutron scattering to map compound distribution within bilayers .
  • Unified Model : Propose a concentration-dependent "insertion-packing" mechanism, where low concentrations disrupt packing, while high concentrations form ordered clusters .

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